

What are the physical and chemical properties of phenylphosphine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylphosphine*

Cat. No.: *B1580520*

[Get Quote](#)

Phenylphosphine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **phenylphosphine** ($C_6H_5PH_2$). It includes detailed experimental protocols for its synthesis and key reactions, presented with clarity and precision for use in a laboratory setting.

Physical Properties

Phenylphosphine is a colorless liquid with a characteristically strong, penetrating, and foul odor.^[1] It is classified as a flammable and corrosive material. The key physical properties of **phenylphosphine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ P	[2]
Molecular Weight	110.09 g/mol	[2]
Appearance	Clear, colorless liquid	[2]
Odor	Foul, pungent, penetrating	[1][2]
Melting Point	148-151 °C	[3][4]
Boiling Point	160 °C at 760 mmHg	[2][3][4]
Density	1.001 g/cm ³ at 20 °C	[2]
Vapor Density	3.79 (vs air)	[3]
Vapor Pressure	760 mmHg at 160 °C	[3][4]
Refractive Index	1.578 at 20 °C	[2]
Solubility	Insoluble in water	[2][3][4]
Flash Point	-20 °F	[3][4]

Chemical Properties and Reactivity

Phenylphosphine is a highly reactive organophosphorus compound, primarily due to the presence of the electron lone pair on the phosphorus atom and the labile P-H bonds. Its chemical properties are characterized by its strong reducing nature, pyrophoric behavior, and nucleophilicity.

Reactivity Profile:

- Reducing Agent: **Phenylphosphine** is a potent reducing agent.
- Air Sensitivity: It is pyrophoric, meaning it can ignite spontaneously in air.[3] Oxidation in air is rapid, forming **phenylphosphine** oxide or phenylphosphinic acid.[5] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).

- Water Reactivity: While insoluble, it reacts slowly with water to generate flammable or noxious gases.[\[3\]](#)
- Incompatibilities: It is violently incompatible with strong oxidizing agents (e.g., peroxides, nitrates), acids (especially oxidizing acids), and halogens.[\[3\]](#) Contact with these substances can lead to fires or explosions. It should also be kept away from strong bases and epoxides.[\[3\]](#)
- Nucleophilicity: The lone pair of electrons on the phosphorus atom makes **phenylphosphine** a good nucleophile, enabling it to react with various electrophiles.[\[6\]](#) This property is fundamental to its use in the synthesis of more complex organophosphorus compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **phenylphosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

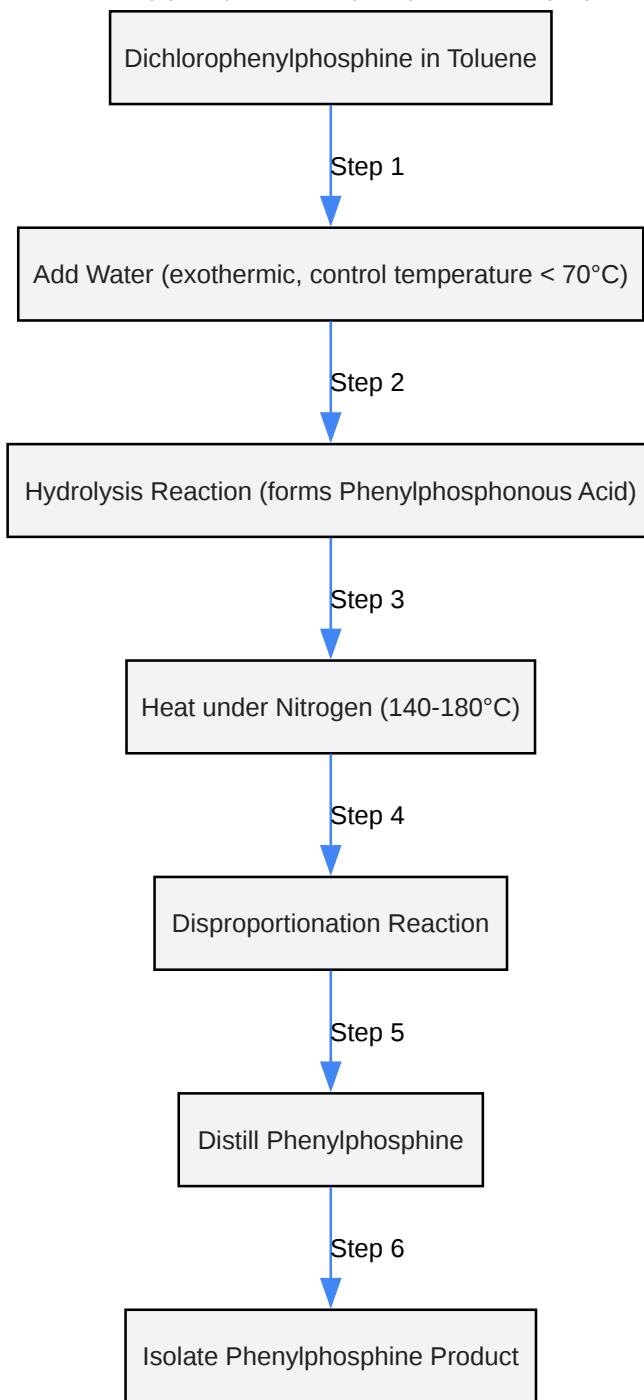
Nucleus	Chemical Shift (δ) ppm	Solvent	Notes	Source(s)
^{31}P NMR	16.9	-	Shift value reported in a patent.	[7]
^{13}C NMR	-	THF	Full spectrum available.	[8]
-	CDCl_3	Full spectrum available.	[9]	

Detailed peak assignments and coupling constants for ^1H and ^{13}C NMR were not explicitly available in the searched literature. However, full spectra can be accessed through the provided links.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Technique	Key Information	Source(s)
Infrared (IR) Spectroscopy	The full IR spectrum is available for review, showing characteristic P-H and C-H stretching and bending frequencies.	NIST WebBook
Mass Spectrometry (MS)	The mass spectrum (electron ionization) is available, providing fragmentation patterns for structural elucidation.	NIST WebBook

Experimental Protocols


The following sections provide detailed methodologies for the synthesis and a key reaction of **phenylphosphine**. These protocols are intended for use by trained professionals in a controlled laboratory environment.

Synthesis of Phenylphosphine from Dichlorophenylphosphine

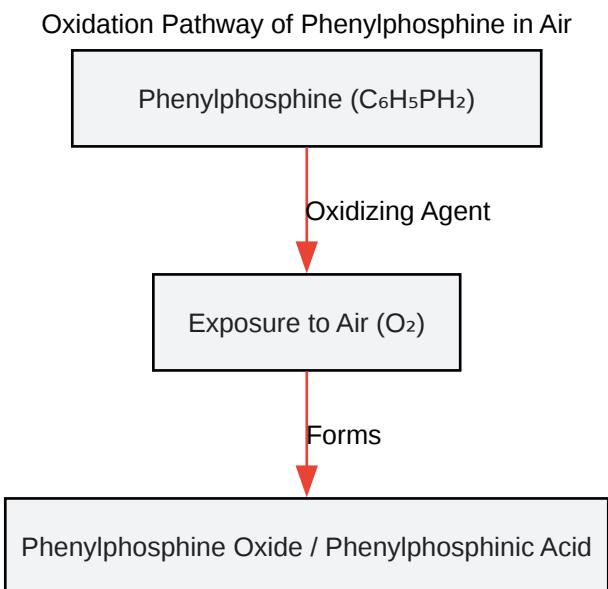
This method involves the hydrolysis of dichlorophenylphosphine to phenylphosphorous acid, followed by a disproportionation reaction upon heating to yield **phenylphosphine** and phenylphosphonic acid.

Experimental Workflow: Synthesis of **Phenylphosphine**

Synthesis of Phenylphosphine via Hydrolysis and Disproportionation

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **phenylphosphine**.


Procedure:

- **Hydrolysis:** In a reaction flask equipped with a reflux condenser and a dropping funnel, dissolve dichlorophenylphosphine (1 equivalent) in toluene. Slowly add water (1 equivalent) dropwise while vigorously stirring. The reaction is exothermic; maintain the temperature below 70°C using an ice bath.^[7]
- **Reaction Completion:** After the addition of water is complete, continue stirring at room temperature for 30 minutes.
- **Solvent Removal:** Remove the toluene by distillation under reduced pressure. The remaining white solid is phenylphosphorous acid.^[7]
- **Disproportionation:** Heat the phenylphosphorous acid under a nitrogen atmosphere to 140-180°C. A disproportionation reaction will occur, yielding **phenylphosphine** and phenylphosphonic acid.^[7]
- **Distillation and Collection:** Distill the **phenylphosphine** from the reaction mixture and collect the product. **Phenylphosphine** is highly air-sensitive and should be collected and stored under an inert atmosphere.

Air Oxidation of Phenylphosphine

This procedure describes the controlled oxidation of **phenylphosphine** in the air. Due to its pyrophoric nature, this should be performed with extreme caution and on a small scale.

Logical Relationship: Oxidation of **Phenylphosphine**

[Click to download full resolution via product page](#)

Caption: Simplified oxidation pathway of **phenylphosphine**.

Procedure:

- Adsorption (for controlled oxidation): Dissolve a known amount of **phenylphosphine** in a minimal amount of a volatile, anhydrous solvent (e.g., diethyl ether) under an inert atmosphere. Add activated carbon to the solution to adsorb the **phenylphosphine**.^[3]
- Solvent Removal: Remove the solvent under a vacuum, leaving the **phenylphosphine** adsorbed on the activated carbon.
- Controlled Oxidation: Carefully expose the activated carbon with the adsorbed **phenylphosphine** to the air for a specific period (e.g., 30 minutes). The activated carbon surface facilitates a more controlled oxidation.^[3]
- Product Isolation: After the desired reaction time, place the activated carbon under an inert atmosphere. The oxidized product (**phenylphosphine** oxide/phenylphosphinic acid) can be extracted from the activated carbon using a suitable solvent like tetrahydrofuran (THF).^[3]

- Analysis: The resulting product can be analyzed by ^{31}P NMR to confirm the formation of the oxidized species.[3]

Disclaimer: **Phenylphosphine** is a hazardous chemical and should only be handled by trained professionals in a well-ventilated fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times. All procedures involving **phenylphosphine** should be thoroughly risk-assessed before commencement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ^{31}P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chempap.org [chempap.org]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bdmaee.net [bdmaee.net]
- 7. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of phenylphosphine?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580520#what-are-the-physical-and-chemical-properties-of-phenylphosphine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com